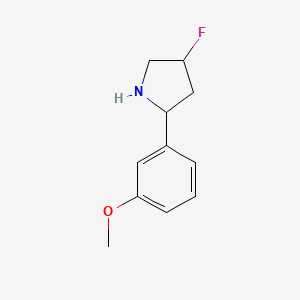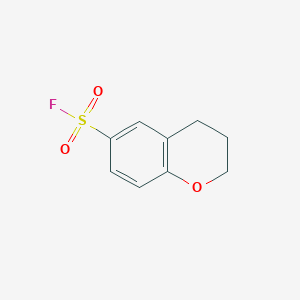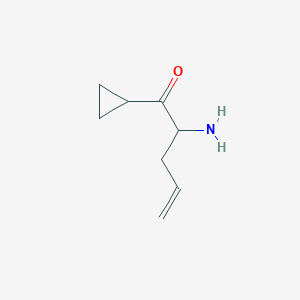
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a morpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Difluoropropan-1-amine Moiety: The final step involves the reaction of the dimethylmorpholine with a difluoropropan-1-amine precursor under suitable conditions, such as the use of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylmorpholine: A simpler analog without the difluoropropan-1-amine moiety.
4-Dimethylaminomorpholine: Another analog with a different substitution pattern on the morpholine ring.
Difluoropropan-1-amine: The amine component without the morpholine ring.
Uniqueness
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is unique due to the combination of the morpholine ring with dimethyl substitutions and the difluoropropan-1-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C9H18F2N2O |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-(2,3-dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-7-8(2)14-4-3-13(7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
Clave InChI |
PHCVFVWGGSYZAP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCCN1CC(CN)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)

![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

